molecular formula C8H10O5 B12933961 4,5-Dimethoxybenzene-1,2,3-triol

4,5-Dimethoxybenzene-1,2,3-triol

Cat. No.: B12933961
M. Wt: 186.16 g/mol
InChI Key: ZPWGLQLUZCIZLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2,3-triol typically involves the hydroxylation of 4,5-dimethoxybenzene derivatives. One common method is the demethylation of 4,5-dimethoxybenzene-1,2-diol using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like veratrole (1,2-dimethoxybenzene). The process includes selective hydroxylation and demethylation steps, often optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxybenzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), alkyl halides, under Lewis acid catalysis (AlCl3, FeCl3).

Major Products:

Scientific Research Applications

4,5-Dimethoxybenzene-1,2,3-triol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dimethoxybenzene-1,2,3-triol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethoxybenzene-1,2,3-triol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

4,5-dimethoxybenzene-1,2,3-triol

InChI

InChI=1S/C8H10O5/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3,9-11H,1-2H3

InChI Key

ZPWGLQLUZCIZLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)O)O)O)OC

Origin of Product

United States

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